An In-depth Technical Guide to 1-Bromo-5-methoxypentane: Chemical Properties and Structure
An In-depth Technical Guide to 1-Bromo-5-methoxypentane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-Bromo-5-methoxypentane. The information is curated for professionals in the fields of chemical research, drug development, and academia.
Chemical Structure and Identifiers
1-Bromo-5-methoxypentane is a bifunctional organic compound characterized by a five-carbon pentane chain with a bromine atom at one terminus and a methoxy group at the other. This structure makes it a valuable intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | 1-bromo-5-methoxypentane[1] |
| Molecular Formula | C6H13BrO[1][2] |
| SMILES | COCCCCCBr[1] |
| InChI Key | RGZWCZXZKRRAHL-UHFFFAOYSA-N[1] |
| CAS Number | 14155-86-3[1][2] |
Physicochemical Properties
The physical and chemical properties of 1-Bromo-5-methoxypentane are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 181.07 g/mol [1][2] | PubChem |
| Boiling Point | 183-187 °C | ChemicalBook[3] |
| Density | 1.242 g/cm³ | ChemicalBook[3] |
| Melting Point | Not available | - |
| Solubility | The presence of the methoxy group suggests some polarity, likely making it soluble in a range of organic solvents. However, specific solubility data is not readily available. | Inferred |
| Appearance | Likely a liquid at room temperature, based on its boiling point. | Inferred |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1-Bromo-5-methoxypentane.
| Spectrum Type | Availability |
| ¹³C NMR | Available[1] |
| Mass Spectrometry (GC-MS) | Available[1] |
| Infrared (IR) Spectroscopy | Available[1] |
| Raman Spectroscopy | Available[1] |
Reactivity and Synthetic Applications
1-Bromo-5-methoxypentane is a versatile reagent in organic synthesis, primarily due to the presence of the reactive carbon-bromine bond. It readily participates in nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This allows for the introduction of the 5-methoxypentyl moiety into various molecular scaffolds.
It is used as a reagent in the preparation of benzobis(thiadiazole) derivatives, which have applications in organic electronic devices.[4] The dual functionality of a bromo group and an ether allows for sequential reactions, making it a useful building block for more complex molecules.
The general reactivity of alkyl bromides suggests that 1-Bromo-5-methoxypentane can undergo reactions such as:
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Nucleophilic Substitution (SN1 and SN2): Reaction with nucleophiles like amines, alkoxides, and cyanides to form new carbon-heteroatom bonds.
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Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used to form new carbon-carbon bonds.
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Elimination Reactions: Under appropriate basic conditions, it could undergo elimination to form an alkene, though this is less common for primary alkyl halides unless a bulky, strong base is used.
Synthesis of 1-Bromo-5-methoxypentane
A potential synthetic pathway is outlined below:
Experimental Protocol (Hypothetical, based on related procedures):
Synthesis of 1-Bromo-5-methoxypentane from 5-Methoxypentan-1-ol
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Materials: 5-Methoxypentan-1-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
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Procedure:
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To a stirred solution of 5-methoxypentan-1-ol in anhydrous diethyl ether, cooled in an ice bath, slowly add phosphorus tribromide.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Carefully quench the reaction by the slow addition of water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield 1-Bromo-5-methoxypentane.
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Logical Relationship of Properties
The chemical structure of 1-Bromo-5-methoxypentane dictates its physical and chemical properties, which in turn determine its applications in organic synthesis.
Safety Information
1-Bromo-5-methoxypentane is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
